Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one
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Overview
Description
Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one is an organic compound with a unique structure that includes a furan ring and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexene derivative with a furan derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds .
Scientific Research Applications
Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism by which Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: A similar compound with a furan ring but different substituents.
4,5-Dihydro-2-methylfuran: Another related compound with slight structural variations.
Uniqueness
Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one is unique due to its specific combination of a furan ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one, a compound with the molecular formula C14H22O2 and a molecular weight of approximately 222.32 g/mol, is part of the furanone class. Its unique structure, characterized by a cyclohexene moiety, suggests potential biological activities that merit detailed exploration. This article reviews the current understanding of its biological activity, including antioxidant and antimicrobial properties, alongside relevant case studies and research findings.
Property | Value |
---|---|
Molecular Formula | C14H22O2 |
Molecular Weight | 222.32 g/mol |
Density | 1 g/cm³ |
Boiling Point | 349.3 °C at 760 mmHg |
Flash Point | 145.5 °C |
Antioxidant Activity
Initial studies on the antioxidant activity of this compound suggest that it may possess significant radical scavenging capabilities. Antioxidant activity is typically measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Case Study: Antioxidant Evaluation
In a comparative analysis, extracts containing similar furanone structures exhibited varying degrees of antioxidant activity. For instance, extracts from wild thyme showed significant DPPH radical scavenging activity at concentrations as low as 8.18 µM TE/g, while higher concentrations yielded up to 2402.95 µM TE/g in the ABTS assay . The structural complexity of this compound may enhance its efficacy compared to simpler furanones.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, revealing potential effectiveness against various bacterial strains. The mechanism by which furanones exert antimicrobial effects often involves disrupting bacterial cell membranes or inhibiting vital metabolic processes.
Research Findings on Antimicrobial Efficacy
Research has indicated that compounds with similar structural features exhibit significant antibacterial activity. For instance, studies have shown that certain furanones can inhibit the growth of Gram-positive and Gram-negative bacteria through various mechanisms, including biofilm disruption and quorum sensing inhibition . The specific effects of this compound on microbial strains warrant further investigation to establish its potential as a natural antimicrobial agent.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, highlighting its versatility for research and industrial applications. Common synthetic routes include:
- Cyclization Reactions : Utilizing cyclohexene derivatives to form the furan ring.
- Functional Group Modifications : Introducing alkyl groups to enhance biological activity.
- Green Chemistry Approaches : Employing environmentally friendly solvents and conditions to reduce ecological impact.
Properties
CAS No. |
93840-87-0 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-[2-(4-methylcyclohex-3-en-1-yl)propyl]oxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-10-3-5-12(6-4-10)11(2)9-13-7-8-14(15)16-13/h3,11-13H,4-9H2,1-2H3 |
InChI Key |
QHJBCNKYSABBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC2CCC(=O)O2 |
Origin of Product |
United States |
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